

Spectroscopic Profile of Methyl Benzenesulfinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl benzenesulfinate*

Cat. No.: *B1630688*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl benzenesulfinate**, a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl benzenesulfinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Methyl Benzenesulfinate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.81 - 7.58	m	2H (Aromatic)
7.58 - 7.35	m	3H (Aromatic)
3.42	s	3H (CH_3)

Solvent: CDCl_3 , Frequency: 400 MHz[[1](#)]

Table 2: ^{13}C NMR Spectroscopic Data for **Methyl Benzenesulfinate**

Chemical Shift (δ) ppm	Assignment
143.88	C (Aromatic, C-S)
132.21	CH (Aromatic)
129.06	CH (Aromatic)
125.36	CH (Aromatic)
49.56	CH_3

Solvent: CDCl_3 , Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy

A definitive IR peak list with assignments for **methyl benzenesulfinate** is not readily available in the searched literature. However, characteristic absorption bands for similar sulfinate esters suggest the following expected regions:

- S=O stretch: Strong absorption around $1120\text{-}1160\text{ cm}^{-1}$
- C-O stretch: Strong absorption in the $1000\text{-}1100\text{ cm}^{-1}$ region
- Aromatic C-H stretch: Above 3000 cm^{-1}
- Aromatic C=C stretch: Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region
- CH_3 stretch: Around 2950 cm^{-1}

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Methyl Benzenesulfinate**

Ion	Calculated m/z	Observed m/z
$[\text{M}+\text{Na}]^+$	179.0137	179.0127

Ionization Method: ESI[1]

A standard electron ionization (EI) mass spectrum with detailed fragmentation analysis is not available in the searched literature. However, based on the structure, common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the sulfinyl group (-SO₂CH₃), or cleavage of the phenyl-sulfur bond.

Experimental Protocols

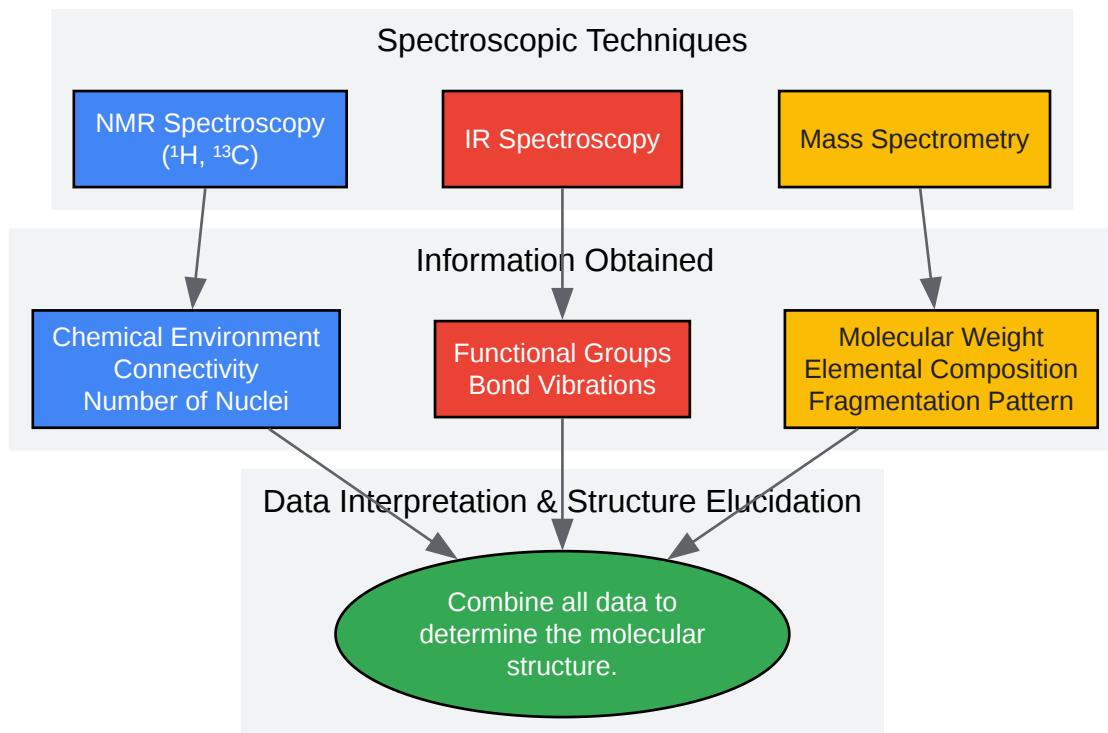
The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **methyl benzenesulfinate** was prepared in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively.[1] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **methyl benzenesulfinate** can be obtained using a thin film of the neat liquid between potassium bromide (KBr) plates or as a KBr pellet if the compound is a solid. The sample is placed in the path of an infrared beam, and the transmitted light is measured as a function of wavenumber (cm⁻¹).


Mass Spectrometry (MS)

For high-resolution mass spectrometry, the sample was analyzed using electrospray ionization (ESI).[1] For a standard mass spectrum, electron ionization (EI) would typically be used. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound like **methyl benzenesulfinate**.

Logical Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl Benzenesulfinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630688#spectroscopic-data-of-methyl-benzenesulfinate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com